molecular formula C8H8N2O B1394141 3-methyl-1H-indazol-7-ol CAS No. 1131595-36-2

3-methyl-1H-indazol-7-ol

Cat. No. B1394141
M. Wt: 148.16 g/mol
InChI Key: BOPBKEWPSKGMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1H-indazol-7-ol is a chemical compound with the CAS Number: 1131595-36-2. Its molecular weight is 148.16 and its linear formula is C8H8N2O . It is a derivative of indazole, a bicyclic compound consisting of the fusion of benzene and pyrazole .


Synthesis Analysis

The synthesis of 1H-indazole, the parent compound of 3-methyl-1H-indazol-7-ol, has been explored in various ways. One of the methods involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Molecular Structure Analysis

The molecular structure of 1H-indazole, the parent compound of 3-methyl-1H-indazol-7-ol, has been analyzed. It was found that a hydrogen bond forms between the terminal H atom and the ortho-group in 2-nitrobenzylidenehydrazine, 2-fluorobenzylidenehydrazine, and 2-hydroxylbenzylidenehydrazine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazole have been studied. A new mechanism suitable for similar cyclization was proposed, and a new reaction was predicted .

Scientific Research Applications

Structural Analysis and Tautomerism

  • Supramolecular Structure and Tautomerism: The supramolecular structure of NH-indazoles, including 3-methyl-1H-indazole, has been studied using X-ray crystallography and magnetic resonance spectroscopy. These compounds are found to be 1H-tautomers and exhibit unique crystallization behaviors, such as forming hydrogen-bonded dimers and catemers in chiral space groups (Teichert et al., 2007).

Chemical Reactivity and Synthesis

  • Reactivity and Methylation Analysis: Indazoles, including variants of 3-methyl-1H-indazole, show distinctive reactivity patterns towards methylation in alkaline solutions. This reactivity has implications for synthesizing methylated indazole compounds, which are important in various chemical processes (Palmer et al., 1975).
  • Synthesis of Structurally Related Compounds: Indazoles structurally related to equilenin, including derivatives of 3-methyl-1H-indazole, have been synthesized. These compounds show in vitro activity against a variety of microorganisms, indicating potential applications in antibacterial research (Morgan et al., 1971).

Biological and Medicinal Applications

  • α-Glucosidase Inhibition and Antioxidant Activity: Derivatives of 3-methyl-1H-indazole have been shown to inhibit α-glucosidase activity and demonstrate antioxidant potential. These properties suggest potential applications in managing diabetes and oxidative stress-related conditions (Mphahlele et al., 2020).
  • Antibacterial and Antifungal Properties: Indazole scaffolds, such as 3-methyl-1H-indazole, exhibit significant antibacterial and antifungal activities. This highlights their potential as lead compounds in developing new antimicrobial agents (Panda et al., 2022).
  • Anticancer Potential: New derivatives of 1H-benzo[f]indazole-4,9-dione, including those conjugated with 3-methyl-1H-indazole, show significant antiproliferative activity against various cancer cell lines. This suggests their potential use in cancer therapy (Molinari et al., 2015).

Safety And Hazards

The safety data sheet for a related compound, (1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

3-methyl-2H-indazol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-6-3-2-4-7(11)8(6)10-9-5/h2-4,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPBKEWPSKGMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676378
Record name 3-Methyl-2H-indazol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1H-indazol-7-ol

CAS RN

1131595-36-2
Record name 3-Methyl-2H-indazol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1H-indazol-7-ol
Reactant of Route 2
3-methyl-1H-indazol-7-ol
Reactant of Route 3
Reactant of Route 3
3-methyl-1H-indazol-7-ol
Reactant of Route 4
3-methyl-1H-indazol-7-ol
Reactant of Route 5
3-methyl-1H-indazol-7-ol
Reactant of Route 6
3-methyl-1H-indazol-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.